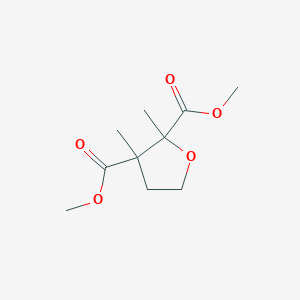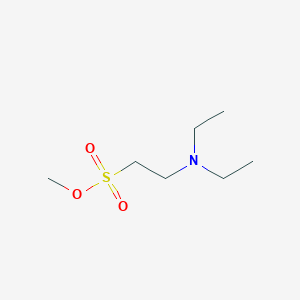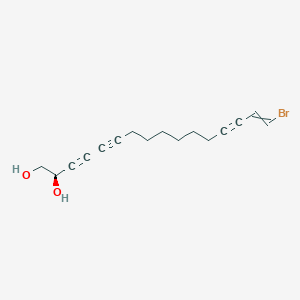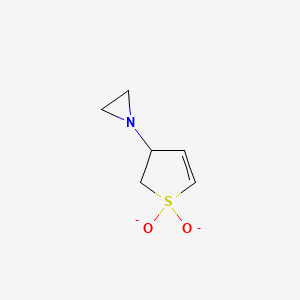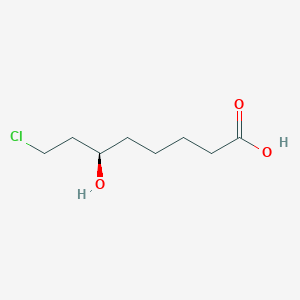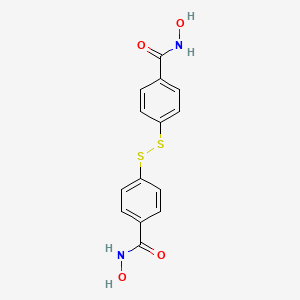
4,4'Disulfanediylbis(N-hydroxybenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’Disulfanediylbis(N-hydroxybenzamide) is a compound characterized by the presence of disulfide bonds and hydroxybenzamide groups Disulfide bonds are crucial structural units found in various natural peptides and proteins, contributing to their stability and function
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’Disulfanediylbis(N-hydroxybenzamide) typically involves the oxidative coupling of thiols. One common method includes the reaction of 4-hydroxybenzamide with disulfur dichloride under controlled conditions to form the desired disulfide bond . Another approach involves the use of oxidizing agents such as hydrogen peroxide or halogens to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions using efficient and cost-effective oxidants. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’Disulfanediylbis(N-hydroxybenzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The hydroxybenzamide groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, halogens, or high-valent sulfur compounds.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’Disulfanediylbis(N-hydroxybenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in protein folding and stability due to the presence of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of materials with specific properties, such as adhesives and coatings.
Mécanisme D'action
The mechanism of action of 4,4’Disulfanediylbis(N-hydroxybenzamide) involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins and peptides. The compound can interact with various molecular targets, including enzymes and receptors, through its hydroxybenzamide groups. The pathways involved in its mechanism of action include redox reactions and nucleophilic substitutions.
Comparaison Avec Des Composés Similaires
N,N′-Disulfanediyl-bis(N′-((E)-benzylidene)acetohydrazide): Similar in structure but with different substituents on the benzamide groups.
4,4’-Disulfanediylbis(2-aminobutanoic acid): Contains disulfide bonds but with different functional groups.
Famotidine Related Compound E: Contains disulfide bonds and is used as a pharmaceutical reference standard.
Uniqueness: 4,4’Disulfanediylbis(N-hydroxybenzamide) is unique due to its specific combination of disulfide bonds and hydroxybenzamide groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
190002-17-6 |
|---|---|
Formule moléculaire |
C14H12N2O4S2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
N-hydroxy-4-[[4-(hydroxycarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C14H12N2O4S2/c17-13(15-19)9-1-5-11(6-2-9)21-22-12-7-3-10(4-8-12)14(18)16-20/h1-8,19-20H,(H,15,17)(H,16,18) |
Clé InChI |
AMOMSXJPDAQGKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NO)SSC2=CC=C(C=C2)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine](/img/structure/B12576905.png)
![3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12576909.png)

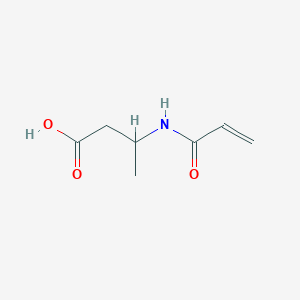

![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12576939.png)
![2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate](/img/structure/B12576943.png)
